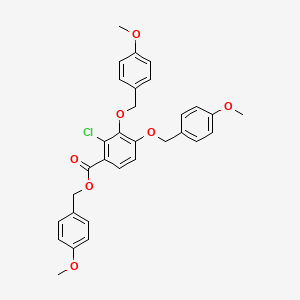
4-Methoxybenzyl 2-chloro-3,4-bis((4-methoxybenzyl)oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxybenzyl 2-chloro-3,4-bis((4-methoxybenzyl)oxy)benzoate: is a complex organic compound with the molecular formula C23H21ClO6 It is known for its unique structure, which includes multiple methoxybenzyloxy groups attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybenzyl 2-chloro-3,4-bis((4-methoxybenzyl)oxy)benzoate typically involves the reaction of 2-chloro-3,4-dihydroxybenzoic acid with p-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The methoxy groups can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester linkage in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of reduced derivatives with altered functional groups.
Hydrolysis: Formation of 2-chloro-3,4-dihydroxybenzoic acid and p-methoxybenzyl alcohol.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry:
- Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methoxybenzyl 2-chloro-3,4-bis((4-methoxybenzyl)oxy)benzoate is largely dependent on its chemical structure. The compound can interact with various molecular targets through its functional groups. For instance, the chloro group can participate in nucleophilic substitution reactions, while the methoxy groups can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the observed effects.
Comparison with Similar Compounds
- 2-chloro-3,4-bis(4-methoxybenzyloxy)benzoic acid
- 4-methoxybenzyl 2-chloro-3,4-dihydroxybenzoate
- 2-chloro-3,4-dimethoxybenzoic acid
Comparison:
- Uniqueness: 4-Methoxybenzyl 2-chloro-3,4-bis((4-methoxybenzyl)oxy)benzoate is unique due to the presence of multiple p-methoxybenzyloxy groups, which confer distinct chemical and physical properties.
- Reactivity: The compound exhibits different reactivity patterns compared to its analogs, making it suitable for specific applications in synthesis and research.
- Applications: While similar compounds may share some applications, the unique structure of this compound allows for specialized uses in various fields.
Properties
Molecular Formula |
C31H29ClO7 |
|---|---|
Molecular Weight |
549.0 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl 2-chloro-3,4-bis[(4-methoxyphenyl)methoxy]benzoate |
InChI |
InChI=1S/C31H29ClO7/c1-34-24-10-4-21(5-11-24)18-37-28-17-16-27(31(33)39-20-23-8-14-26(36-3)15-9-23)29(32)30(28)38-19-22-6-12-25(35-2)13-7-22/h4-17H,18-20H2,1-3H3 |
InChI Key |
BLMPZJKOKXVFSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C(=C(C=C2)C(=O)OCC3=CC=C(C=C3)OC)Cl)OCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[4-(4-Fluorophenacyl)piperazino]-1-ethyl-4-oxo-6-fluoro-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B8431957.png)
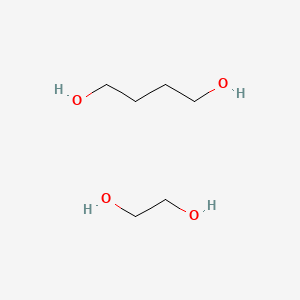
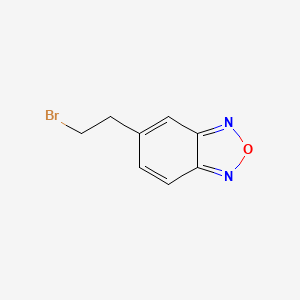
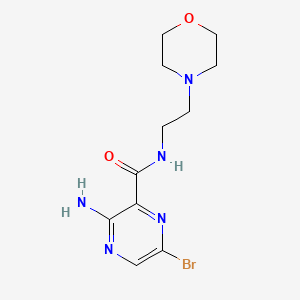
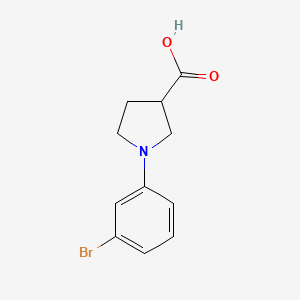
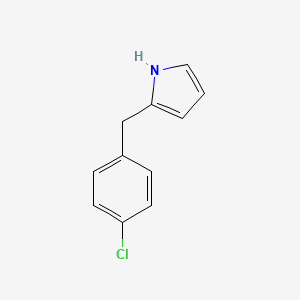

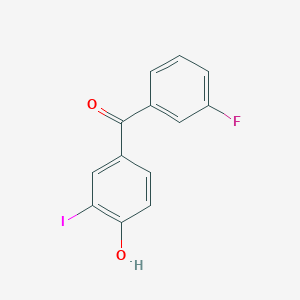
![6-chloro-3-(4-methoxybenzyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B8432011.png)
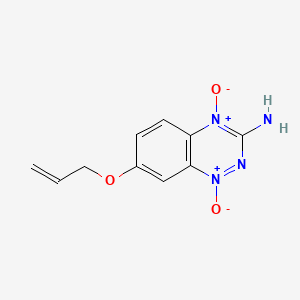
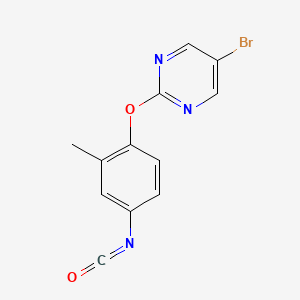
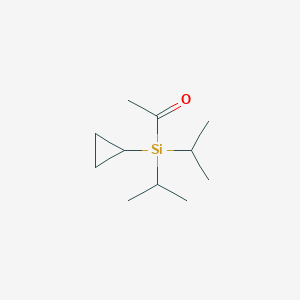
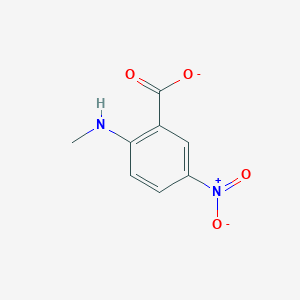
![2-Ethoxycarbonyl-7-methoxy-3-methylbenzo[b]furan-4-carboxylic acid](/img/structure/B8432072.png)
